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Compound of Interest

Compound Name: CJ-15208

Cat. No.: B15619413 Get Quote

The cyclic tetrapeptide CJ-15,208, cyclo[Phe-d-Pro-Phe-Trp], originally isolated from the

fungus Ctenomyces serratus, has emerged as a significant lead compound for the

development of novel opioid receptor modulators.[1][2] Its unique structure and biological

activity, particularly as a kappa opioid receptor (KOR) antagonist, have spurred extensive

research into the structure-activity relationships (SAR) of its analogs.[1][2] These investigations

aim to delineate the contributions of individual amino acid residues to receptor affinity,

selectivity, and functional activity, with the goal of developing safer and more effective

therapeutics for conditions such as mood disorders, drug abuse, and pain.[3]

This guide provides a comparative analysis of various CJ-15,208 analogs, summarizing key

quantitative data on their biological activities and detailing the experimental protocols used for

their evaluation.

Comparative Biological Activity of CJ-15,208
Analogs
The biological activity of CJ-15,208 and its analogs has been primarily assessed through in

vitro receptor binding assays and in vivo antinociceptive assays. The following tables

summarize the key findings from various SAR studies, including alanine scans and tryptophan

substitutions.

Alanine Scan of CJ-15,208
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An alanine scan was conducted to probe the importance of the phenylalanine residues in CJ-

15,208 for its biological activity.[3] The results revealed unexpected opioid activity profiles for

the analogs.[3]

Compound Structure

In Vivo
Antinociceptive
Activity (ED₅₀,
nmol, i.c.v.)

Receptor Activity
Profile

CJ-15,208 (1)
cyclo[Phe-d-Pro-Phe-

Trp]
1.74

KOR Antagonist /

MOR Agonist

Analog 2
cyclo[Ala-d-Pro-Phe-

Trp]
1.49

MOR Agonist / KOR

Antagonist

Analog 3
cyclo[Phe-d-Pro-Ala-

Trp]
2.43

MOR Agonist / KOR

Antagonist

Analog 4
cyclo[Phe-d-Pro-Phe-

Ala]
0.10

Potent MOR Agonist /

KOR Antagonist

Data sourced from Patkar et al. (2011).[3]

Notably, while the parent compound CJ-15,208 exhibits KOR antagonist activity, the alanine

analogs displayed potent mu opioid receptor (MOR) agonist activity in vivo.[3] Analog 4, with an

alanine substitution for the tryptophan-adjacent phenylalanine, was found to be 17-fold more

potent than the parent peptide as an antinociceptive agent.[3]

Tryptophan and Phenylalanine Stereoisomer Analogs
The stereochemistry of the tryptophan and phenylalanine residues has been shown to be a

critical determinant of the opioid receptor activity profile of CJ-15,208 analogs.[4][5]
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Compound Structure

KOR
Binding
Affinity (Kᵢ,
nM)

MOR
Binding
Affinity (Kᵢ,
nM)

DOR
Binding
Affinity (Kᵢ,
nM)

In Vivo
Activity
Profile

CJ-15,208
cyclo[Phe-d-

Pro-Phe-Trp]
21.2 >10,000 >10,000

Mixed

MOR/KOR

Agonist, KOR

Antagonist

[d-Trp]CJ-

15,208

cyclo[Phe-d-

Pro-Phe-d-

Trp]

46.9 >10,000 >10,000
KOR

Antagonist

Analog 3

cyclo[d-Phe-

d-Pro-d-Phe-

Trp]

~350 >10,000 Negligible

Antinociceptiv

e (KOR

mediated)

Analog 5

cyclo[Phe-d-

Pro-d-Phe-d-

Trp]

~350 >10,000 Negligible

Antinociceptiv

e (KOR

mediated)

Data sourced from Ross et al. (2011) and Ferracane et al. (2021).[4][5]

Substitution of l-Tryptophan with d-Tryptophan in CJ-15,208 resulted in a compound that is

primarily a KOR antagonist with minimal agonist activity.[4] Further modifications to the

stereochemistry of the phenylalanine residues led to analogs with varying degrees of

antinociceptive activity, primarily mediated by the KOR.[5]

Experimental Protocols
The characterization of CJ-15,208 analogs involves a combination of in vitro and in vivo assays

to determine their receptor binding profiles and functional activities.

Radioligand Competition Binding Assays
These assays are used to determine the affinity of the analogs for different opioid receptors

(KOR, MOR, DOR).
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Methodology:

Membrane Preparation: Membranes are prepared from the brains of mice.

Incubation: The membranes are incubated with a specific radioligand for each receptor

([³H]U69,593 for KOR, [³H]DAMGO for MOR, and [³H]DPDPE for DOR) and varying

concentrations of the unlabeled test compound (CJ-15,208 analog).

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀

value.[4]

[³⁵S]GTPγS Binding Assays
This functional assay measures the ability of a compound to activate G-protein coupled

receptors, such as opioid receptors.

Methodology:

Membrane Incubation: Brain membranes are incubated with the test compound, GDP, and

[³⁵S]GTPγS.

Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for

[³⁵S]GTPγS on the Gα subunit.

Measurement: The amount of [³⁵S]GTPγS bound to the membranes is quantified by liquid

scintillation counting.

Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The results are

typically expressed as a percentage of the stimulation produced by a standard agonist.[6]

55°C Warm-Water Tail-Withdrawal Assay
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This in vivo assay is used to assess the antinociceptive (pain-relieving) effects of the analogs.

[3][7]

Methodology:

Animal Model: C57BL/6J mice are commonly used.[3][7]

Compound Administration: The test compound is administered, typically via

intracerebroventricular (i.c.v.) or oral (p.o.) routes.[3][7][8]

Nociceptive Stimulus: The distal portion of the mouse's tail is immersed in a 55°C water bath.

Measurement: The latency for the mouse to withdraw its tail from the hot water is recorded. A

maximum cut-off time is set to prevent tissue damage.

Data Analysis: The percentage of maximum possible effect (%MPE) is calculated. The dose

that produces a 50% effect (ED₅₀) is determined from the dose-response curve.[3] To

determine antagonist activity, mice are pretreated with the analog before being challenged

with a known opioid agonist.[8]

Visualizing Pathways and Workflows
To better understand the context of CJ-15,208 analog research, the following diagrams

illustrate the general opioid receptor signaling pathway and a typical workflow for a structure-

activity relationship study.
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Caption: General opioid receptor signaling pathway.
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Caption: Workflow for a structure-activity relationship study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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